![molecular formula C9H9ClO3 B3372033 2-[(2-Chlorophenyl)methoxy]acetic acid CAS No. 861064-05-3](/img/structure/B3372033.png)
2-[(2-Chlorophenyl)methoxy]acetic acid
Overview
Description
“2-[(2-Chlorophenyl)methoxy]acetic acid” is a chemical compound with the CAS Number: 861064-05-3 . It has a molecular weight of 200.62 and its IUPAC name is [(2-chlorobenzyl)oxy]acetic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-[(2-Chlorophenyl)methoxy]acetic acid” is 1S/C9H9ClO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) . This indicates the presence of a chlorobenzyl group attached to an acetic acid molecule via an oxygen atom .Physical And Chemical Properties Analysis
“2-[(2-Chlorophenyl)methoxy]acetic acid” is a powder that is stored at room temperature . The predicted melting point is 97.85° C and the predicted boiling point is 357.1° C at 760 . The predicted density is 1.3 g/cm^3 and the refractive index is n20D 1.55 .Scientific Research Applications
Antiviral Research
Indole derivatives have been found to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Research
Indole derivatives also possess anti-inflammatory properties, making them useful in the development of new drugs for treating inflammatory conditions .
Anticancer Research
Indole derivatives have shown potential in anticancer research. They have been found to be effective in the treatment of various types of cancer cells .
Anti-HIV Research
Indole derivatives have been used in the development of drugs for the treatment of HIV. They have shown promising results in inhibiting the replication of HIV-1 and HIV-2 strains .
Antioxidant Research
Indole derivatives have antioxidant properties, which makes them useful in the development of drugs for the treatment of diseases caused by oxidative stress .
Antimicrobial Research
Indole derivatives have been found to possess antimicrobial properties, making them useful in the development of new antimicrobial drugs .
Safety and Hazards
The safety information for “2-[(2-Chlorophenyl)methoxy]acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting it may interact with multiple biological targets.
Mode of Action
As an intermediate in drug synthesis , its mode of action would largely depend on the final compound it’s used to produce.
Result of Action
As an intermediate in the synthesis of various pharmaceuticals , its effects would likely be dependent on the final compound it’s used to produce.
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGATQDJKOQNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methoxy]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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